Higher Lipophilicity (ΔLogP +0.51) Facilitates CNS Drug Design and Membrane Permeability
The target compound exhibits a computed lipophilicity (XLogP3‑AA) of 2.7, which is 0.51 log units higher than the des‑methyl analog tert‑butyl 4‑(6‑chloropyrimidin‑4‑yl)piperazine‑1‑carboxylate (LogP = 2.19) [REFS‑1][REFS‑2]. This 23 % increase in lipophilicity positions the compound more favorably within the optimal LogP range for CNS penetration (1‑4), while retaining sufficient aqueous solubility [REFS‑1].
| Evidence Dimension | Computed LogP (XLogP3‑AA) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | tert‑Butyl 4‑(6‑chloropyrimidin‑4‑yl)piperazine‑1‑carboxylate (CAS 203519‑88‑4), LogP = 2.19 |
| Quantified Difference | +0.51 log units (≈23 % increase) |
| Conditions | Calculated by PubChem XLogP3 algorithm and independent LogP measurement reported by Chemsrc |
Why This Matters
A LogP of 2.7 is better aligned with CNS drug‑likeness criteria, increasing the probability of blood‑brain barrier penetration for CNS‑targeted research programs.
- [1] PubChem CID 18697994, XLogP3‑AA = 2.7 (PubChem release 2025.09.15). View Source
